Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-

Catalog No.
S603801
CAS No.
3168-90-9
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-

CAS Number

3168-90-9

Product Name

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-

IUPAC Name

1-(2-methylcyclopenten-1-yl)ethanone

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3

InChI Key

HDURLXYBKGWETC-UHFFFAOYSA-N

SMILES

CC1=C(CCC1)C(=O)C

Canonical SMILES

CC1=C(CCC1)C(=O)C

Description

Methyl-1-cyclopenten-1-yl)-ethanone belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Methyl-1-cyclopenten-1-yl)-ethanone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Methyl-1-cyclopenten-1-yl)-ethanone has been detected in multiple biofluids, such as feces and saliva.
Methyl-1-cyclopenten-1-yl)-ethanone is a ketone.

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, is an organic compound with the molecular formula C8H12OC_8H_{12}O and a molecular weight of approximately 124.18 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound features a cyclopentene ring substituted at one position by a methyl group and at another by an ethanone moiety, contributing to its unique chemical properties. The IUPAC Standard InChI for this compound is InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3 .

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with aldehydes or other ketones under acidic or basic conditions to form larger molecules.
  • Photo

While specific biological activities of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- have not been extensively documented, compounds with similar structures often exhibit various biological properties. Ketones are known for their potential antimicrobial and antifungal activities. Further research may elucidate specific interactions with biological systems.

The synthesis of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- can be achieved through several methods:

  • Cyclization Reactions: Starting from simple alkenes or alkynes, cyclization can be induced using acid catalysts.
  • Acylation Reactions: The introduction of the ethanone group can be accomplished via acylation of appropriate cyclopentene derivatives.
  • Photochemical Methods: Utilizing light to drive reactions involving precursors that can form the desired structure through radical intermediates .

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- has potential applications in:

  • Flavoring Agents: Its unique structure may contribute to specific flavor profiles in food products.
  • Fragrance Industry: Similar compounds are often used in perfumes and scented products due to their pleasant aromas.
  • Chemical Intermediates: It serves as a building block in organic synthesis for more complex molecules.

Interaction studies involving ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could focus on its reactivity with biological molecules or other organic compounds. Investigating its behavior in various solvents and under different pH conditions may provide insights into its stability and reactivity profiles.

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)C12H20OC_{12}H_{20}OContains multiple methyl substitutions on the cyclopentene ring .
Ethanone, 1-(1-methyl-2-cyclopenten-1-yl)C8H12OC_{8}H_{12}OFeatures a different substitution pattern on the cyclopentene ring.
Ethanone, 1-(2-methyl-2-cyclopenten-1-yl)C8H12OC_{8}H_{12}OHas an additional methyl group on the cyclopentene ring compared to ethanone .

Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is unique due to its specific arrangement of substituents on the cyclopentene ring and its potential applications in flavoring and fragrance industries. Its reactivity patterns also differentiate it from other similar compounds.

XLogP3

1.2

Other CAS

3168-90-9

Wikipedia

Methyl-1-cyclopenten-1-yl)-ethanone

Dates

Modify: 2023-07-20

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